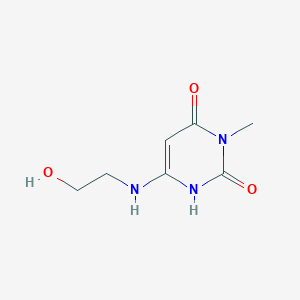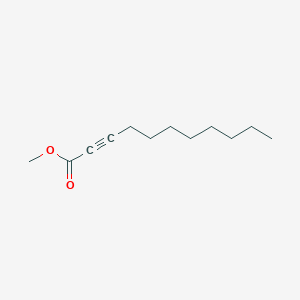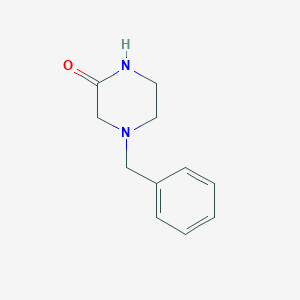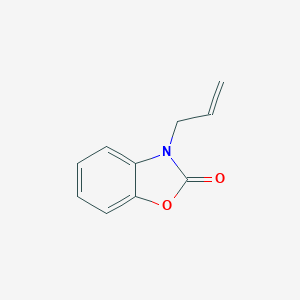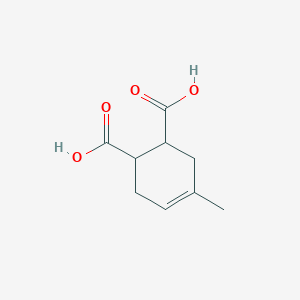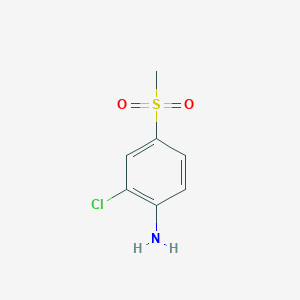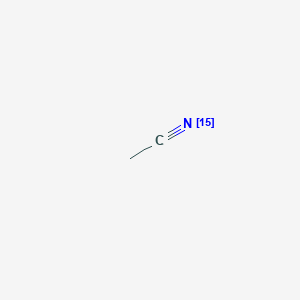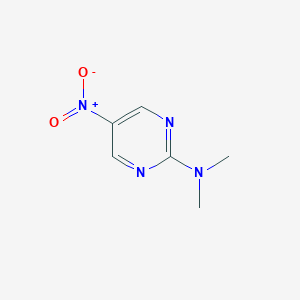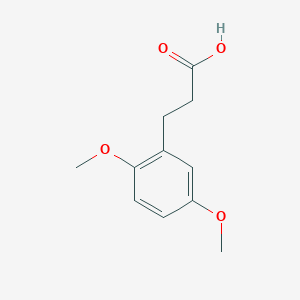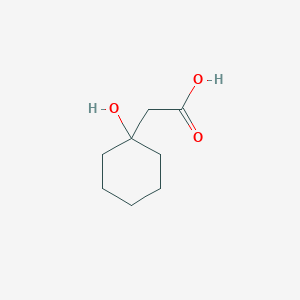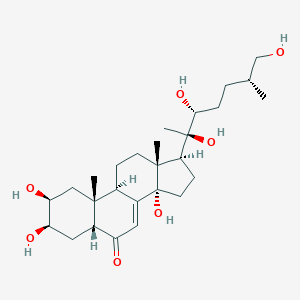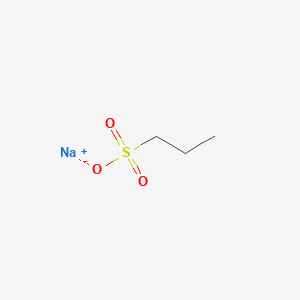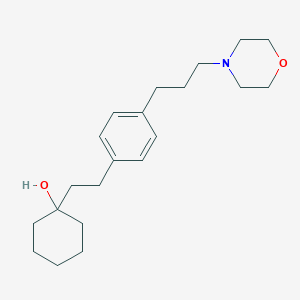
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors and has been used for scientific research purposes.
Mecanismo De Acción
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates downstream signaling pathways, leading to various cellular responses. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been shown to have a high affinity for the CB1 receptor, which is responsible for its potent effects.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce sedation and hypothermia, and alter mood and behavior. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has also been shown to have addictive properties and can lead to dependence and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors and can be used to investigate their role in various physiological and pathological processes. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is also relatively stable and can be stored for long periods, making it suitable for use in long-term experiments. However, Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- also has several limitations. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is also highly potent and can be difficult to dose accurately, leading to potential safety concerns.
Direcciones Futuras
There are several future directions for research on Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-. One area of research is to investigate its potential therapeutic applications. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been shown to have analgesic and anti-inflammatory effects, and further research could explore its potential use in treating chronic pain and inflammation. Another area of research is to investigate the long-term effects of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- on the brain and behavior. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has addictive properties, and further research could explore the potential for dependence and withdrawal symptoms. Finally, research could investigate the effects of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- on different cell types and tissues to gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- involves the reaction of 1-(4-bromophenyl)propan-2-one with 3-morpholinopropylamine in the presence of sodium borohydride. This reaction produces the intermediate 1-(4-bromophenyl)-2-methylamino-propan-1-ol, which is then reacted with cyclohexanone in the presence of trifluoroacetic acid to produce Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-. The synthesis of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been used for scientific research purposes to investigate the cannabinoid receptors and their role in various physiological and pathological processes. It has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and addiction. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has also been used to investigate the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications.
Propiedades
Número CAS |
14893-39-1 |
|---|---|
Nombre del producto |
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- |
Fórmula molecular |
C21H33NO2 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
1-[2-[4-(3-morpholin-4-ylpropyl)phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H33NO2/c23-21(11-2-1-3-12-21)13-10-20-8-6-19(7-9-20)5-4-14-22-15-17-24-18-16-22/h6-9,23H,1-5,10-18H2 |
Clave InChI |
PBILSTNXJYPMFU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCC2=CC=C(C=C2)CCCN3CCOCC3)O |
SMILES canónico |
C1CCC(CC1)(CCC2=CC=C(C=C2)CCCN3CCOCC3)O |
Otros números CAS |
14893-39-1 |
Sinónimos |
1-[2-[p-(3-Morpholinopropyl)phenyl]ethyl]-1-cyclohexanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




